[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
CAS No.: 28543-07-9
Cat. No.: VC21345316
Molecular Formula: C36H28O16
Molecular Weight: 716.6 g/mol
* For research use only. Not for human or veterinary use.
![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate - 28543-07-9](/images/no_structure.jpg)
CAS No. | 28543-07-9 |
---|---|
Molecular Formula | C36H28O16 |
Molecular Weight | 716.6 g/mol |
IUPAC Name | [(2R,3R)-5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-1-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
Standard InChI | InChI=1S/C36H28O16/c37-14-5-20(39)18-10-26(45)34(50-27(18)7-14)12-1-16-17(9-25(44)33(48)30(16)32(47)24(43)2-12)35-29(11-19-21(40)6-15(38)8-28(19)51-35)52-36(49)13-3-22(41)31(46)23(42)4-13/h1-9,26,29,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t26-,29-,34-,35-/m1/s1 |
Standard InChI Key | GPLOTACQBREROW-WQLSNUALSA-N |
Isomeric SMILES | C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)O |
SMILES | C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O |
Canonical SMILES | C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)O |
Chemical Structure and Properties
Theaflavin-3-gallate belongs to the class of flavan-3-ols and features a complex structure with multiple hydroxyl groups that contribute to its strong antioxidant activity. The compound is characterized by a benzotropolone moiety formed through the oxidative coupling of a catechol-type catechin and a pyrogallol-type catechin, with a galloyl group attached at the 3-position of one of the chroman rings.
Physical and Chemical Characteristics
The compound presents as a crystalline solid with characteristic reddish-orange coloration that contributes to the distinctive appearance of black tea. Its key physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Theaflavin-3-gallate
Property | Value |
---|---|
CAS Number | 220473-67-6 |
Molecular Formula | C36H28O16 |
Molecular Weight | 716.60 g/mol |
Physical State | Crystalline solid |
Color | Reddish-orange |
Solubility | Poorly water-soluble; better solubility in organic solvents |
Chemical Classification | Flavan-3-ols; Theaflavin derivative |
Synonyms | Theaflavin 3-gallate; Theaflavin-3-gallic acid; Theaflavin monogallate |
The stereochemistry of theaflavin-3-gallate is critical to its biological activity, with the compound possessing multiple chiral centers as indicated in its IUPAC name: [(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate .
Structural Features
The structure of theaflavin-3-gallate consists of several key components:
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Two chroman rings derived from the original catechin precursors
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A seven-membered benzotropolone ring system formed during oxidative coupling
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Multiple hydroxyl groups that contribute to its antioxidant properties
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A galloyl moiety (3,4,5-trihydroxybenzoate) esterified at the 3-position of one chroman ring
This complex structural arrangement plays a crucial role in the compound's biological activities and chemical reactivity.
Occurrence and Natural Sources
Distribution in Plants
Theaflavin-3-gallate is primarily found in black tea (Camellia sinensis) and is formed during the fermentation process in tea manufacturing. It is one of the major theaflavin derivatives in black tea, alongside theaflavin (TF1), theaflavin-3′-gallate (TF2b), and theaflavin-3,3′-digallate (TF3) .
Formation During Tea Processing
The formation of theaflavin-3-gallate occurs during the fermentation stage of black tea production. This process involves the enzymatic oxidation of catechins, primarily epicatechin (EC) and epigallocatechin gallate (EGCG), by polyphenol oxidase and peroxidase enzymes naturally present in tea leaves. The oxidative coupling of these precursors leads to the formation of the characteristic benzotropolone structure of theaflavins .
The specific pathway for theaflavin-3-gallate formation involves:
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Oxidation of epicatechin to epicatechin quinone
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Interaction with epigallocatechin gallate
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Formation of the benzotropolone ring system through coupling reactions
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Retention of the galloyl group from the EGCG precursor
This process contributes to the characteristic color, flavor, and functional properties of black tea.
Synthesis and Production Methods
Enzymatic Synthesis Approaches
Several enzymatic methods have been developed for the synthesis of theaflavin-3-gallate, primarily using oxidative enzymes to catalyze the coupling of appropriate catechin precursors.
Peroxidase-Catalyzed Synthesis
One effective method employs horseradish peroxidase with hydrogen peroxide as an oxidizing agent:
"Following the procedure for the synthesis of 9, EC (1.0 g) and EGCG (1.0 g) were used to synthesize 220 mg of 10. 1H NMR (600 MHz, CD3OD): dH 7.91 1H s, 7.80 1H s, 7.38 1H s, 6.80 2H s, 6.02 1H d, J=1.8 Hz, 6.00 1H d, J=2.4 Hz, 5.99 2H s" .
This approach has been used to produce theaflavin-3-gallate in laboratory settings, with reported yields of approximately 22% based on starting materials.
Tyrosinase-Catalyzed Synthesis in Biphasic Systems
Recent advancements have led to improved synthesis methods with higher yields:
This biphasic system approach represents a significant advancement in the efficient production of theaflavin-3-gallate by:
Biological Activities and Health Benefits
Theaflavin-3-gallate exhibits a range of biological activities that contribute to its potential health benefits, making it a compound of significant interest in nutraceutical and pharmaceutical research.
Antioxidant Properties
The multiple hydroxyl groups present in theaflavin-3-gallate's structure confer strong antioxidant capabilities:
"The presence of multiple hydroxyl groups in its structure suggests strong antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases" .
These antioxidant properties are thought to play a key role in many of the health benefits associated with black tea consumption.
Metabolism and Bioavailability
Understanding the metabolic fate and bioavailability of theaflavin-3-gallate is crucial for assessing its potential health effects.
Absorption and Bioavailability
Research indicates that theaflavin derivatives, including theaflavin-3-gallate, have limited absorption in the small intestine:
"Theaflavin-3,3′-digallate (TFDG), a bioactive black tea phenolic, is poorly absorbed in the small intestine, and it has been suggested that gut microbiota metabolism plays a crucial role in its bioactivities" .
Similar patterns of limited direct absorption likely apply to theaflavin-3-gallate, suggesting that its biological effects may be mediated in part through gut microbiota interactions or through the activities of its metabolites.
Microbial Metabolism
The metabolism of theaflavin derivatives by gut microbiota has been studied to better understand their fate and potential bioactivities:
"Despite the similar flavan-3-ol skeletons, TFDG was more slowly degraded and yielded a distinctively different metabolic profile. The formation of theanaphthoquinone as the main metabolites was unique to TFDG. Additionally, a number of hydroxylated phenylcarboxylic acids were formed with low concentrations, when comparing to EGCG metabolism" .
While this research specifically addresses TFDG, similar metabolic pathways may apply to theaflavin-3-gallate, with potential formation of theanaphthoquinone derivatives and other metabolites through gut microbial action.
Effects on Gut Microbiota
Interestingly, theaflavin derivatives also appear to modulate gut microbiota composition:
"Microbiome profiling demonstrated several similarities in gut microbiota modulatory effects, including growth-promoting effects on Bacteroides, Faecalibacterium, Parabacteroides, and Bifidobacterium, and inhibitory effects on Prevotella and Fusobacterium" .
Research Applications and Future Directions
Current Research Focus
Current research on theaflavin-3-gallate focuses on several key areas:
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Development of improved synthesis methods for laboratory and industrial production
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Investigation of specific mechanisms of action in biological systems
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Exploration of potential therapeutic applications in cancer, inflammation, and cardiovascular disease
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Understanding structure-activity relationships to develop more effective derivatives
Analytical Methods
Various analytical methods have been employed to study theaflavin-3-gallate, including:
"The 1H and 13C NMR spectra and data for product 2 are shown in Figure S2 and Table S1 (Supplementary Materials). The spectra are listed as follows: 1H NMR (600 MHz..." .
High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly used to identify, quantify, and characterize theaflavin-3-gallate and related compounds in research and quality control applications.
Future Research Directions
Future research on theaflavin-3-gallate may explore:
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Development of theaflavin-3-gallate as a potential therapeutic agent or adjuvant therapy
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Investigation of novel delivery systems to improve bioavailability
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Further understanding of the gut-microbiota interactions and their health implications
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Exploration of potential synergistic effects with other bioactive compounds
These research directions could expand our understanding of the therapeutic potential of theaflavin-3-gallate and facilitate its applications in health and medicine.
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